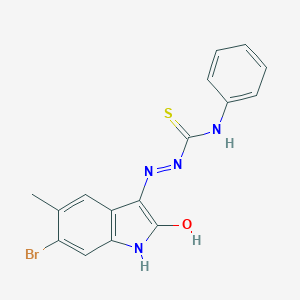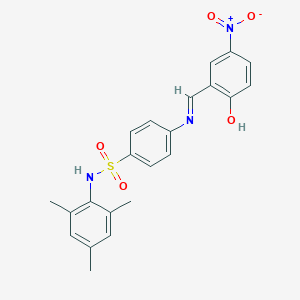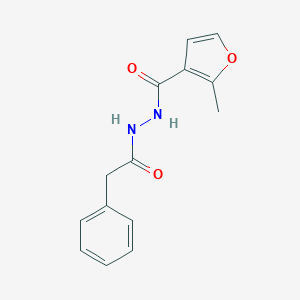![molecular formula C19H21BrN2O4S B466212 2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide CAS No. 431909-56-7](/img/structure/B466212.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H21BrN2O4S . It is an important raw material and used as pharmaceutical intermediates . This compound is part of the phenoxy acetamide family, which has been the subject of recent investigations into synthesis and pharmacological activities .
Synthesis Analysis
The synthesis of this compound and its derivatives involves many chemical techniques as well as new computational chemistry applications . The exact synthesis process for this specific compound is not mentioned in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is based on the phenoxy acetamide molecular framework . The compound includes a bromo group, a methyl group, a pyrrolidinylsulfonyl group, and a phenyl group attached to the acetamide core .
Scientific Research Applications
Advanced Oxidation Processes for Degradation
A study focused on the advanced oxidation processes (AOPs) to treat acetaminophen in water, discussing the generation of various by-products, including acetamide, and their biotoxicity. This research might be relevant to understanding the environmental degradation pathways and potential toxicity of similar complex organic compounds (Qutob et al., 2022).
Stereochemistry in Drug Design
Research on the stereochemistry of phenylpiracetam and its derivatives, including discussions on the pharmacological profile improvements through stereochemical modifications, offers insights into how stereochemical configurations could affect the biological properties of complex molecules, which might be applicable to the compound (Veinberg et al., 2015).
Catalysis in Organic Synthesis
A review of using metal cation-exchanged clay as catalysts for organic synthesis presents methodologies for various reactions, including alkylation and oxidation. This could suggest potential synthetic routes or applications for the target compound in catalysis or material science (Tateiwa & Uemura, 1997).
Pharmacology of Acetaminophen Derivatives
Analyses on the analgesic mechanisms of acetaminophen, focusing on its metabolization and action on specific receptors, could provide a model for understanding how structurally related acetamide derivatives might interact with biological systems to elicit therapeutic effects (Ohashi & Kohno, 2020).
Synthesis and Activity of Piracetam Derivatives
A review on the synthesis and biological activities of piracetam, a pyrrolidine acetamide derivative, highlights the therapeutic potential of related compounds in treating central nervous system disorders. This suggests possible pharmacological applications for related acetamide compounds in neurology and psychiatry (Dhama et al., 2021).
Future Directions
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O4S/c1-14-4-9-18(17(20)12-14)26-13-19(23)21-15-5-7-16(8-6-15)27(24,25)22-10-2-3-11-22/h4-9,12H,2-3,10-11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYDUIJWSOWSGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide](/img/structure/B466158.png)
![2-{[(4-{9-[4-({2-hydroxy-5-nitrobenzylidene}amino)phenyl]-9H-fluoren-9-yl}phenyl)imino]methyl}-4-nitrophenol](/img/structure/B466203.png)
![4-{[4-(diethylamino)-2-hydroxybenzylidene]amino}-N-mesitylbenzenesulfonamide](/img/structure/B466271.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B466332.png)

![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(phenylacetyl)hydrazino]butanamide](/img/structure/B466343.png)
![2-(2-methoxyphenoxy)-N-(2-{[(2-methoxyphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B466402.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B466426.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B466429.png)
![N-(4-ethoxyphenyl)-4-{[(2-hydroxy-1-naphthyl)methylene]amino}benzenesulfonamide](/img/structure/B466437.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B466438.png)
![4-[(3,5-dichloro-2-hydroxybenzylidene)amino]-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B466439.png)